molecular formula C10H22Cl2N2 B6222406 1-ethyl-2,2'-bipyrrolidine dihydrochloride CAS No. 2758006-37-8

1-ethyl-2,2'-bipyrrolidine dihydrochloride

Cat. No.: B6222406
CAS No.: 2758006-37-8
M. Wt: 241.2
InChI Key:
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Description

1-Ethyl-2,2'-bipyrrolidine dihydrochloride (1-EBP-DHC) is a synthetic organic compound used as a reagent in a variety of laboratory experiments. It is a white, crystalline solid with a molecular formula of C7H10Cl2N2 and a molecular weight of 193.09 g/mol. It is soluble in water, ethanol, and other organic solvents. 1-EBP-DHC is used as a building block in the synthesis of a variety of compounds and has been studied for its potential therapeutic applications.

Scientific Research Applications

1-ethyl-2,2'-bipyrrolidine dihydrochloride has been studied for its potential therapeutic applications, including as an anticonvulsant and anti-inflammatory agent. It has also been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P-450. Additionally, this compound has been used to study the structure and function of proteins, as well as to study the effects of other compounds on protein structure and function.

Mechanism of Action

1-ethyl-2,2'-bipyrrolidine dihydrochloride has been shown to act as an inhibitor of cytochrome P-450 enzymes, which are involved in the metabolism of drugs. It has also been shown to inhibit the activity of other enzymes, such as cyclooxygenase and lipoxygenase. Additionally, this compound has been shown to interact with proteins, affecting their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anticonvulsant effects in animal models. Additionally, it has been shown to have anti-oxidant and anti-apoptotic effects. In addition, this compound has been shown to modulate the activity of enzymes involved in the metabolism of drugs, as well as to interact with proteins, affecting their structure and function.

Advantages and Limitations for Lab Experiments

1-ethyl-2,2'-bipyrrolidine dihydrochloride is an inexpensive and readily available reagent that is easy to use in laboratory experiments. It is soluble in water, ethanol, and other organic solvents, making it suitable for a variety of applications. However, due to its low solubility in water, it is not suitable for use in high-throughput assays. Additionally, its activity may be affected by the presence of other compounds, such as proteins and metals.

Future Directions

1-ethyl-2,2'-bipyrrolidine dihydrochloride has potential therapeutic applications, including as an anticonvulsant and anti-inflammatory agent. It also has potential as a drug-metabolizing enzyme inhibitor and as a tool for studying protein structure and function. Additionally, further research is needed to explore its potential as an antioxidant and anti-apoptotic agent. Additionally, further research is needed to explore the potential of this compound as a drug delivery system, as well as its potential applications in drug design and drug discovery. Finally, further research is needed to explore the potential of this compound as a tool for studying the effects of other compounds on protein structure and function.

Synthesis Methods

1-ethyl-2,2'-bipyrrolidine dihydrochloride is synthesized from 1-ethyl-2-pyrrolidine, which is reacted with an excess of hydrochloric acid to form this compound. This reaction is carried out in aqueous solution at room temperature. The reaction is complete when the solution is neutralized with a base such as sodium hydroxide.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-2,2'-bipyrrolidine dihydrochloride involves the reaction of 2-pyrrolidinone with ethylamine followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "2-pyrrolidinone", "ethylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "2-pyrrolidinone is reacted with excess ethylamine in the presence of a catalyst such as triethylamine to form 1-ethyl-2-pyrrolidinone.", "Sodium borohydride is added to the reaction mixture to reduce the ketone group to a secondary alcohol, forming 1-ethyl-2-pyrrolidinol.", "The resulting alcohol is then quaternized with hydrochloric acid to form 1-ethyl-2,2'-bipyrrolidine dihydrochloride." ] }

2758006-37-8

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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